Specific Scientific Field: Organic Chemistry
Summary of the Application: Thiophene derivatives are important aromatic heterocyclic derivatives that have shown significant pharmacological activities and find large application in material science and coordination chemistry .
Methods of Application or Experimental Procedures: The synthesis involves the iodocyclization of S-4-hydroxybut-2-ynyl ethanethioate, carried out with an excess of I2 or IBr (2–3 equiv) in CH2Cl2 at room temperature for 1 hour .
Results or Outcomes: 3,4-Dihalodihydrothiophenes have been obtained in moderate to excellent yields (39%–98%) .
Specific Scientific Field: Analytical Chemistry
Summary of the Application: An ethanethioate functionalized polythiophene, namely PTS, was designed and prepared for detection and quantification of the water present in organic solvents .
Methods of Application or Experimental Procedures: PTS exhibited sensitive and fast absorption and fluorescence signaling response to the changes of water content in tetrahydrofuran (THF), N, N-dimethylformamide (DMF) and N, N-dimethylacetamide (DMAc) due to the water-induced interpolymer-stacking aggregation .
Results or Outcomes: The fluorescence intensity of PTS at 550 nm linearly reduced as a function of the water content in detection ranges of 0–30% (v/v) in THF, 0–10% in DMF and 0–10% in DMAc with the limit of detection (LOD) for water being 0.034% (v/v) in THF, 0.013% (v/v) in DMF, and 0.014% (v/v) in DMAc, respectively .
Specific Scientific Field: Physical Chemistry
Summary of the Application: “S-(Iodomethyl) ethanethioate” is used in the analysis of thermophysical property data for pure compounds . These data are generated through dynamic data analysis .
Results or Outcomes: The data obtained from this analysis are used in various scientific and industrial applications .
Summary of the Application: “S-(Iodomethyl) ethanethioate” is used in the synthesis of aldehydes and ketones from the oxidation of iodomethyl group .
Methods of Application or Experimental Procedures: The synthesis involves the oxidation of iodomethyl group in benzylic iodides and allylic iodides using numerous well-known approaches reported in the literature .
Results or Outcomes: Among all the investigated techniques, periodic acid-based IL protocol, periodic acid in vanadium pentoxide-mediated IL method and hydrogen peroxide in vanadium pentoxide-based approach were found to be highly efficient .
Specific Scientific Field: Industrial Chemistry
Summary of the Application: “S-(Iodomethyl) ethanethioate” can be used as a warning agent in natural gas and liquefied propane . Its volatile nature makes it easily detectable, serving as a warning in case of gas leaks .
Methods of Application or Experimental Procedures: The compound is added to natural gas and liquefied propane. In case of a leak, the distinct smell of the compound alerts individuals to the presence of the gas .
Results or Outcomes: This application improves safety by providing an easily detectable warning in case of gas leaks .
Specific Scientific Field: Nanotechnology
Summary of the Application: “S-(Iodomethyl) ethanethioate” can be used in the design and synthesis of orthogonal gap-enhanced Raman tags (O-GERTs) for interference-free and ultrastable surface-enhanced Raman scattering .
Methods of Application or Experimental Procedures: O-GERTs are designed by embedding alkyne and deuterium-based reporters in the interior metallic nanogaps of core–shell nanoparticles . These tags are then used as optical probes against different backgrounds from common substrates and media to related targets .
Results or Outcomes: O-GERTs show much higher photo and biological stability compared to conventional SERS tags . They also provide accurate and reliable detection onto various substrates and in complex media .
S-(Iodomethyl) ethanethioate is a chemical compound characterized by the presence of both an iodomethyl group and a thioate ester functional group. Its molecular formula is , indicating the presence of carbon, hydrogen, iodine, oxygen, and sulfur atoms. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique reactivity profile.
Research on S-(Iodomethyl) ethanethioate indicates potential biological activities, particularly as a reactive electrophile that can modify biomolecules. Its ability to alkylate nucleophiles makes it a candidate for studying interactions with proteins and nucleic acids. Such modifications can be useful in understanding mechanisms of action in drug design and development.
The synthesis of S-(Iodomethyl) ethanethioate typically involves several steps:
S-(Iodomethyl) ethanethioate has several applications:
Interaction studies involving S-(Iodomethyl) ethanethioate focus on its electrophilic nature and how it interacts with various biological targets. These studies often employ techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate the mechanisms by which this compound modifies proteins or nucleic acids.
Several compounds share structural similarities with S-(Iodomethyl) ethanethioate, including:
Compound | Key Features | Reactivity Profile |
---|---|---|
S-(Iodomethyl) ethanethioate | Contains iodomethyl and thioate ester groups | High reactivity due to good leaving group |
Methylthioacetate | Lacks halogen substituent | Moderate reactivity |
Ethylthioacetate | Ethyl group provides steric hindrance | Lower reactivity compared to iodomethyl |
Bromomethyl ethanethioate | Contains bromine instead of iodine | Lower reactivity than iodomethyl |
The uniqueness of S-(Iodomethyl) ethanethioate lies in its combination of an iodomethyl group with a thioate ester, providing enhanced reactivity that can be exploited in various synthetic applications.